molecular formula C13H18FN B13217314 5-Fluoro-2-(2-methylcyclohexyl)aniline

5-Fluoro-2-(2-methylcyclohexyl)aniline

Cat. No.: B13217314
M. Wt: 207.29 g/mol
InChI Key: IOVAHQCSYVPHHR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H20FN It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methylcyclohexyl)aniline typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 5th position of the benzene ring.

    Cyclohexylation: Introduction of the 2-methylcyclohexyl group at the 2nd position of the benzene ring.

One common method involves the reaction of 5-fluoro-2-nitroaniline with 2-methylcyclohexylamine under reducing conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methylcyclohexyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(2-methylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor function. The 2-methylcyclohexyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-[(2-methylcyclohexyl)oxy]aniline: Similar structure but with an oxygen atom linking the cyclohexyl group to the benzene ring.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylcyclohexyl group.

Uniqueness

5-Fluoro-2-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluorine atom and a 2-methylcyclohexyl group, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

5-fluoro-2-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h6-9,11H,2-5,15H2,1H3

InChI Key

IOVAHQCSYVPHHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=C(C=C2)F)N

Origin of Product

United States

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